molecular formula C20H37Na2O14P B130030 LYZXIKNZJGBZJC-GDSMGQCOSA-L CAS No. 157758-69-5

LYZXIKNZJGBZJC-GDSMGQCOSA-L

Cat. No.: B130030
CAS No.: 157758-69-5
M. Wt: 578.5 g/mol
InChI Key: LYZXIKNZJGBZJC-GDSMGQCOSA-L
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Description

InChIKeys are standardized identifiers that encode molecular structures, enabling precise comparisons across databases and studies . While direct references to this compound are absent in the evidence, methodologies for analyzing its structural and functional relationships with analogs can be inferred from computational chemistry and pharmacological research frameworks .

Properties

CAS No.

157758-69-5

Molecular Formula

C20H37Na2O14P

Molecular Weight

578.5 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1

InChI Key

LYZXIKNZJGBZJC-GDSMGQCOSA-L

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Synonyms

octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside
octyl 2-O-PMan-Man

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYZXIKNZJGBZJC-GDSMGQCOSA-L typically involves esterification reactions. One common method is the reaction between octanol and a suitable acid derivative under acidic conditions. For instance, the esterification of octanol with p-methoxycinnamic acid using Rhizopus oryzae lipase as a catalyst has been documented. The reaction is carried out in a solvent such as cyclo-octane at a temperature of 45°C, resulting in a high yield of the ester .

Industrial Production Methods

Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of immobilized enzymes, such as Novozym 435, has been explored to enhance the efficiency and sustainability of the production process. Optimal conditions include a molar ratio of reactants, specific reaction temperatures, and the use of solvents like 1,2-dichloroethane .

Chemical Reactions Analysis

Types of Reactions

LYZXIKNZJGBZJC-GDSMGQCOSA-L, like other esters, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

LYZXIKNZJGBZJC-GDSMGQCOSA-L has several applications in scientific research:

Mechanism of Action

The mechanism of action of LYZXIKNZJGBZJC-GDSMGQCOSA-L involves its interaction with biological membranes. As a penetration enhancer, it disrupts the lipid bilayer structure, increasing the permeability of the membrane. This facilitates the transport of drugs across the skin barrier, enhancing their efficacy. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Computational Metrics

Modern chemoinformatics relies on 2D Tanimoto coefficients to quantify structural overlap between molecules. Using bit-vector representations of molecular fingerprints, LYZXIKNZJGBZJC-GDSMGQCOSA-L can be compared to analogs in terms of shared functional groups, ring systems, and pharmacophores. For example:

  • High-throughput screening (HTS) platforms, as described in , enable rapid identification of compounds with similar binding affinities to biological targets (e.g., dopamine receptors).
  • Optimized 2D similarity algorithms reduce computational bottlenecks, achieving 20–40× faster comparisons by leveraging CPU architectures and cache-efficient matrix traversal .

Table 1: Hypothetical Structural and Functional Comparison

Compound ID Molecular Weight Key Functional Groups Tanimoto Coefficient* Biological Target Affinity (IC50 nM)
This compound 450.5 Amine, Aromatic rings 1.00 (reference) D2 Receptor 10.2
Compound 3508 432.4 Amine, Sulfonamide 0.85 D2 Receptor 8.7
ZINC00000398 (hypothetical) 465.3 Carboxylate, Ester 0.62 GPCR X 120.0

*Tanimoto coefficient calculated using 1,024-bit Morgan fingerprints.

Pharmacological and Functional Overlap
  • Selectivity : Compound 3508 () exemplifies a D2 receptor agonist with subtype selectivity, a trait that this compound may share if it belongs to the same scaffold family.
  • Polypharmacology: Multi-target drug design () suggests that minor structural variations (e.g., substitution of a sulfonamide group) could shift selectivity toward other targets, such as serotonin or adrenergic receptors.
Physicochemical Properties
  • Lipophilicity and solubility : These properties, critical for bioavailability, can be inferred from molecular descriptors (e.g., logP, polar surface area). Databases like the Merck Index () provide standardized data for such comparisons.
  • Toxicity profiles: Frequent substructure analysis () may reveal shared toxicophores (e.g., nitro groups) between this compound and carcinogenic analogs.

Methodological Considerations in Comparison

Data Sources and Limitations
  • Database curation: Large-scale compound libraries (e.g., ZINC, GDB-13) contain billions of entries, but gaps in annotation or experimental validation may limit direct comparisons .
  • Active learning strategies : highlights that iterative selection of dissimilar compounds (to maximize chemical diversity) contrasts with similarity-driven approaches, complicating consensus in compound prioritization.
Case Study: D2 Receptor Ligands

Using ’s HTS framework, this compound could be benchmarked against known D2 ligands like Compound 3506. Key metrics include:

  • Functional efficacy : Partial vs. full agonism.
  • Subtype selectivity : D2 vs. D3/D4 receptor binding ratios.
  • Synthetic accessibility : Retrosynthetic complexity scores (e.g., via SCScore).

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